molecular formula C14H14N2O3 B2536092 N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide CAS No. 2361640-26-6

N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide

Cat. No.: B2536092
CAS No.: 2361640-26-6
M. Wt: 258.277
InChI Key: FKXLBWIMSQFXSX-UHFFFAOYSA-N
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Description

N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide is a complex organic compound that features a unique structure combining an oxazole ring with a methoxyphenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring into a more saturated structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives.

Scientific Research Applications

N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring and methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar oxazole structure.

    KN-92: A compound with a similar methoxyphenyl group used as a negative control for KN-93.

Uniqueness

N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-14(17)15-9-10-8-12(16-19-10)11-6-4-5-7-13(11)18-2/h3-8H,1,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXLBWIMSQFXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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